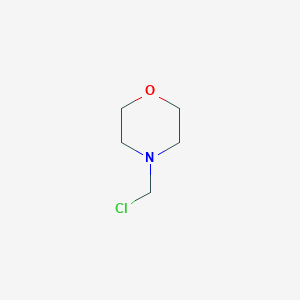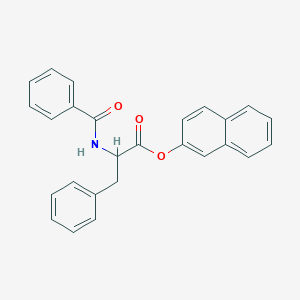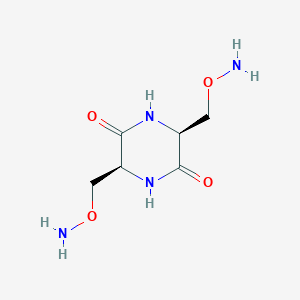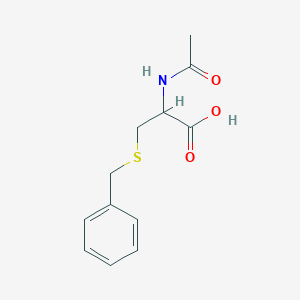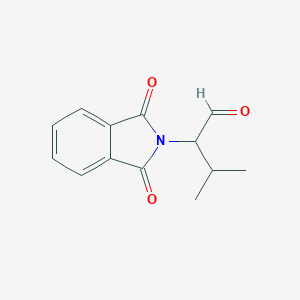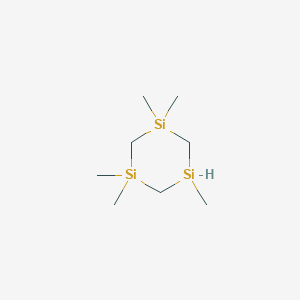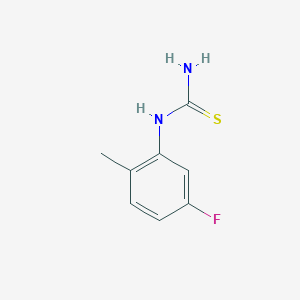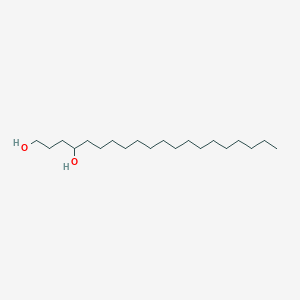
1,4-Icosanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Icosanediol, also known as icosane-1,4-diol, is a chemical compound with the molecular formula C20H42O2. It is a white, crystalline substance with a melting point of 54-56°C and a boiling point of 338°C. This compound has a wide range of applications in various fields, including medicine, cosmetics, and materials science.
Wirkmechanismus
The mechanism of action of 1,4-icosanediol is not fully understood. However, it is believed to interact with the cell membrane, altering its fluidity and permeability. This may lead to changes in cellular functions, such as ion transport and signal transduction.
Biochemical and Physiological Effects
1,4-Icosanediol has been shown to have a range of biochemical and physiological effects. It has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-icosanediol in lab experiments is its biocompatibility. It has low toxicity and is biodegradable, making it a suitable candidate for biomedical applications. However, its low solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,4-icosanediol. One area of interest is the development of new synthetic routes for this compound, which could lead to improved yields and lower costs. Another area of interest is the investigation of its potential applications in drug delivery and tissue engineering. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as an antimicrobial and anti-inflammatory agent.
Synthesemethoden
The synthesis of 1,4-icosanediol can be achieved through several methods, including the reduction of icosanedione, the catalytic hydrogenation of icosanedial, and the hydrolysis of icosanoyl chloride. The most commonly used method is the reduction of icosanedione using sodium borohydride or lithium aluminum hydride as a reducing agent.
Wissenschaftliche Forschungsanwendungen
1,4-Icosanediol has been extensively studied for its various scientific research applications. It has been used in the synthesis of biodegradable polymers, which have potential applications in drug delivery and tissue engineering. It has also been used as a building block for the synthesis of surfactants, which have applications in the cosmetics and personal care industries.
Eigenschaften
CAS-Nummer |
16274-31-0 |
|---|---|
Produktname |
1,4-Icosanediol |
Molekularformel |
C20H42O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
icosane-1,4-diol |
InChI |
InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21/h20-22H,2-19H2,1H3 |
InChI-Schlüssel |
RAZKJGDSGFGVPZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(CCCO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(CCCO)O |
Synonyme |
1,4-Icosanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



